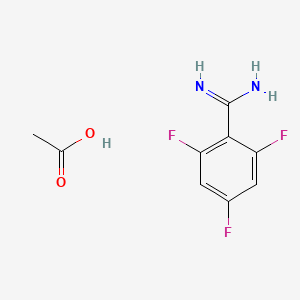
2,4,6-Trifluorobenzimidamide acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trifluorobenzimidamide acetate is a chemical compound with the molecular formula C₂H₄O₂·C₇H₅F₃N₂. It is known for its unique trifluoromethyl group, which plays a significant role in pharmaceuticals, agrochemicals, and materials science . The trifluoromethyl group enhances the compound’s stability and reactivity, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2,4,6-Trifluorobenzimidamide acetate typically involves multiple steps:
Lithiation: 1,3,5-Trifluorobenzene is treated with a lithium reagent under cold conditions (-50 to -110°C) in an organic solvent like tetrahydrofuran (THF).
Aldehyde Formation: The lithiated intermediate is then reacted with dimethylformamide (DMF) to form 2,4,6-trifluorobenzaldehyde.
Chlorination: The alcohol is then converted to 2,4,6-trifluorobenzyl chloride using sulfur oxychloride.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Trifluorobenzimidamide acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.
Aplicaciones Científicas De Investigación
2,4,6-Trifluorobenzimidamide acetate has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,4,6-Trifluorobenzimidamide acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to various biological effects. The compound’s ability to inhibit specific enzymes and modulate signaling pathways is under investigation .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trifluorobenzylamine: Shares the trifluoromethyl group but differs in its amine functionality.
2,4,6-Trifluorobenzonitrile: Contains a nitrile group instead of an amide.
2,4,6-Trifluorobenzyl chloride: An intermediate in the synthesis of 2,4,6-Trifluorobenzimidamide acetate.
Uniqueness
This compound is unique due to its specific combination of trifluoromethyl and amide groups, which confer distinct chemical and biological properties. Its stability and reactivity make it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H9F3N2O2 |
|---|---|
Peso molecular |
234.17 g/mol |
Nombre IUPAC |
acetic acid;2,4,6-trifluorobenzenecarboximidamide |
InChI |
InChI=1S/C7H5F3N2.C2H4O2/c8-3-1-4(9)6(7(11)12)5(10)2-3;1-2(3)4/h1-2H,(H3,11,12);1H3,(H,3,4) |
Clave InChI |
TWYOGGULUGWQDJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1=C(C=C(C(=C1F)C(=N)N)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[p-(Dimethylamino)phenyl]-1,2-dihydro-2-oxonicotinonitrile](/img/structure/B8443333.png)
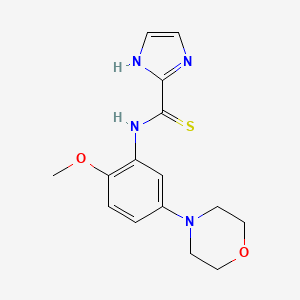
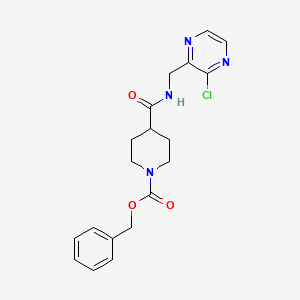
![2-Chloro-5,6-dimethyl-4-(3,4-methylenedioxybenzylamino)-thieno-[2,3-d]-pyrimidine](/img/structure/B8443362.png)
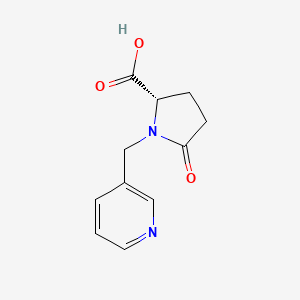
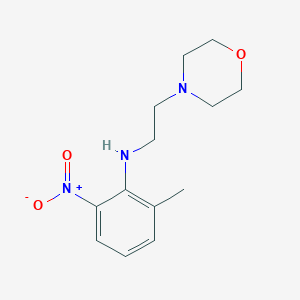
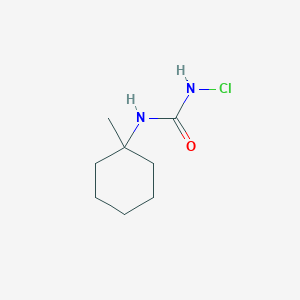
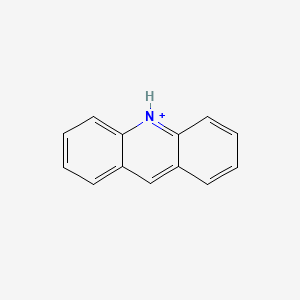
![2-(5-methyl-2-picolylmercapto)-1H-thieno[3,4-d]imidazole](/img/structure/B8443397.png)
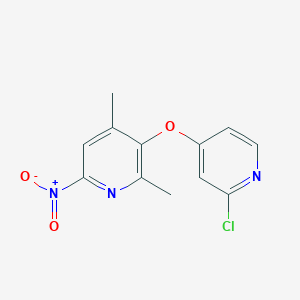
![8,9-Methylenedioxy-s-triazolo-[3,4-a]-isoquinoline](/img/structure/B8443408.png)

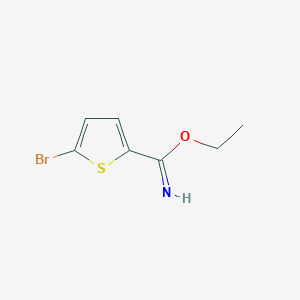
![tert-Butyl 4-{[(2-hydroxyethyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B8443439.png)
